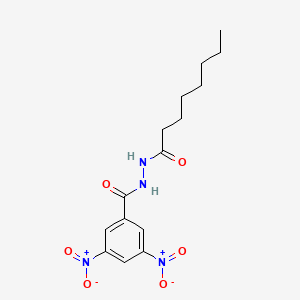

3,5-dinitro-N'-octanoylbenzohydrazide

Description

Contextualization of Benzohydrazide (B10538) Derivatives in Contemporary Chemical Research

The benzohydrazide moiety is a cornerstone in modern medicinal and materials chemistry. pensoft.netderpharmachemica.com These compounds, characterized by a benzoic acid hydrazide structure, are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Their versatile nature stems from the reactive and structurally significant hydrazide-hydrazone (-CONH-N=CH-) pharmacophore, which is crucial for many of their biological activities. derpharmachemica.com Researchers have extensively synthesized and studied benzohydrazide derivatives, revealing a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and antioxidant activities. pensoft.netthepharmajournal.com

The structural flexibility of the benzohydrazide framework allows for the introduction of diverse substituents, enabling chemists to fine-tune the electronic and steric properties of the molecules for specific applications. researchgate.net This adaptability has made them compelling candidates for the development of novel therapeutic agents and has sustained a high level of interest in their synthesis and evaluation. thepharmajournal.comresearchgate.net

Rationale for Investigating the Dinitro-Octanoylbenzohydrazide Structural Motif

3,5-Dinitrobenzoyl Group : The benzene (B151609) ring is substituted with two nitro groups (NO₂) in the meta positions. Nitro groups are powerful electron-withdrawing groups, which significantly lower the electron density of the aromatic ring. This electronic modification drastically increases the acidity of the parent compound, 3,5-dinitrobenzoic acid (pKa = 2.82), compared to benzoic acid (pKa = 4.20). wikipedia.org This feature can influence the molecule's binding capabilities, reactivity, and pharmacokinetic profile.

Hydrazide Linker : The -CO-NH-NH-CO- linker is a known pharmacophore that can form hydrogen bonds and chelate metal ions, which are often critical for biological activity. nih.gov It provides a stable yet conformationally flexible bridge between the aromatic and aliphatic parts of the molecule.

N'-Octanoyl Chain : The eight-carbon octanoyl group is a long, nonpolar aliphatic chain. Its primary contribution is to increase the lipophilicity (fat-solubility) of the molecule. In drug design, modulating lipophilicity is a key strategy to influence a compound's ability to cross biological membranes and reach its target.

The combination of a highly electron-deficient aromatic system with a lipophilic aliphatic tail via a hydrazide bridge creates a molecule with unique physicochemical properties, making it a prime candidate for exploring novel biological activities.

Overview of Advanced Research Objectives for 3,5-Dinitro-N'-octanoylbenzohydrazide

Given the known activities of related compounds, advanced research on this compound would likely focus on several key areas:

Antimicrobial Screening : Many benzohydrazide derivatives exhibit potent antibacterial and antifungal properties. thepharmajournal.comresearchgate.net A primary objective would be to screen this compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Anticancer Evaluation : The benzohydrazide scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. researchgate.net Research would involve in-vitro cytotoxicity assays against human cancer cell lines to assess its potential as an anticancer agent.

Enzyme Inhibition Studies : The specific electronic and structural features of the molecule make it a candidate for an enzyme inhibitor. For instance, laccase and urease are known targets for some hydrazide-hydrazone derivatives. nih.govmdpi.com Investigating its ability to inhibit key enzymes could reveal novel mechanisms of action.

Material Science Applications : The presence of multiple nitro groups, a feature of some energetic materials, and the potential for forming ordered structures through hydrogen bonding, suggests possible applications in material science, though this is a more speculative area of inquiry.

| Molecular Component | Key Physicochemical Property | Potential Research Application |

| 3,5-Dinitrobenzoyl | Strong Electron-Withdrawing Nature | Modulating receptor binding affinity, potential use in energetic materials |

| Hydrazide Linker | H-Bonding, Chelating Ability | Critical for biological target interaction (e.g., enzyme active sites) |

| N'-Octanoyl Chain | High Lipophilicity | Enhancing membrane permeability, influencing pharmacokinetic properties |

Historical Perspectives and Evolution of Dinitrobenzoyl and Hydrazide Chemistry

The chemistry underpinning this compound has deep historical roots. 3,5-Dinitrobenzoic acid, the precursor to the dinitrobenzoyl portion, has been a classical reagent in organic chemistry for over a century. wikipedia.org It is traditionally used for the identification and characterization of alcohols and amines. By reacting it with an unknown alcohol, a solid ester derivative with a sharp, well-defined melting point is formed, simplifying the identification process. wikipedia.org This historical use highlights the well-understood reactivity of the dinitrobenzoyl chloride intermediate.

Hydrazide chemistry, meanwhile, became particularly prominent in the mid-20th century with the discovery of the antitubercular drug isoniazid (B1672263) (isonicotinic acid hydrazide). pensoft.net This discovery spurred immense interest in hydrazide-containing compounds, leading to the synthesis of thousands of derivatives and cementing the hydrazide moiety as a key pharmacophore in medicinal chemistry. derpharmachemica.com More recently, hydrazide chemistry has found modern applications in biotechnology, such as in the selective isolation and analysis of glycoproteins from complex biological samples. nih.gov The synthesis of this compound represents a convergence of these two historical fields: the classical derivatization chemistry of dinitroaromatics and the pharmacologically driven development of complex hydrazides.

Properties

IUPAC Name |

3,5-dinitro-N'-octanoylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O6/c1-2-3-4-5-6-7-14(20)16-17-15(21)11-8-12(18(22)23)10-13(9-11)19(24)25/h8-10H,2-7H2,1H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCOJCSWZSGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dinitro N Octanoylbenzohydrazide

Strategic Retrosynthesis of the 3,5-Dinitro-N'-octanoylbenzohydrazide Skeleton

A logical retrosynthetic analysis of this compound (I) guides the synthetic strategy. The primary disconnection is at the amide bond linking the octanoyl moiety to the benzohydrazide (B10538) core. This bond can be readily formed through an acylation reaction. This leads to two key synthons: 3,5-dinitrobenzoylhydrazide (II) and an octanoyl electrophile, such as octanoyl chloride (III).

Further disconnection of the hydrazide (II) at the C-N bond points to 3,5-dinitrobenzoyl chloride (IV) and hydrazine (B178648) as the starting materials. Finally, the 3,5-dinitrobenzoyl chloride (IV) can be traced back to 3,5-dinitrobenzoic acid (V), which is synthesized from the commercially available benzoic acid (VI) via a nitration reaction. This retrosynthetic pathway provides a clear and feasible route for the construction of the target molecule from simple precursors.

Scheme 1: Retrosynthetic Analysis of this compound

Optimized Synthetic Pathways for the Core Compound

The synthesis of this compound is achieved through a sequence of well-established reactions, with opportunities for optimization at each step to enhance yield and purity.

Synthesis of 3,5-Dinitrobenzoic Acid Precursors and Their Derivatization

The foundational precursor, 3,5-dinitrobenzoic acid, is typically prepared by the nitration of benzoic acid. This reaction involves treating benzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid. nih.govorgsyn.org The reaction conditions, such as temperature and reaction time, are critical for achieving high yields and minimizing the formation of by-products. The crude 3,5-dinitrobenzoic acid is often purified by recrystallization from aqueous ethanol (B145695). nih.gov

The resulting 3,5-dinitrobenzoic acid is then converted to its more reactive acid chloride derivative, 3,5-dinitrobenzoyl chloride. This is commonly achieved by refluxing the acid with thionyl chloride or phosphorus pentachloride.

Coupling Reactions for the Formation of the N'-Octanoyl Moiety

The crucial step in the synthesis is the formation of the N'-octanoyl moiety. This is typically achieved by the acylation of 3,5-dinitrobenzoylhydrazide with octanoyl chloride. The 3,5-dinitrobenzoylhydrazide intermediate is first synthesized by the reaction of 3,5-dinitrobenzoyl chloride with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or methanol. Careful control of the reaction temperature, often at low temperatures, is necessary to favor the formation of the monohydrazide and minimize the formation of the undesired bis-acylhydrazide byproduct. rsc.org

The subsequent acylation of 3,5-dinitrobenzoylhydrazide with octanoyl chloride is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed in various aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Product | Representative Yield |

| 1 | Benzoic Acid | Conc. H₂SO₄, Fuming HNO₃, Heat | 3,5-Dinitrobenzoic Acid | 70-85% |

| 2 | 3,5-Dinitrobenzoic Acid | SOCl₂ or PCl₅, Reflux | 3,5-Dinitrobenzoyl Chloride | >90% |

| 3 | 3,5-Dinitrobenzoyl Chloride | Hydrazine Hydrate, Ethanol, 0°C to RT | 3,5-Dinitrobenzoylhydrazide | 80-90% |

| 4 | 3,5-Dinitrobenzoylhydrazide | Octanoyl Chloride, Pyridine, DCM, 0°C to RT | This compound | 75-85% |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes. For the coupling of the hydrazide with the acyl chloride, solvent-free conditions or the use of greener solvents can be explored. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times and with reduced solvent usage. The condensation of hydrazides with aldehydes to form N-acylhydrazones has been successfully achieved under microwave irradiation in the absence of solvents or catalysts, suggesting that the acylation of 3,5-dinitrobenzoylhydrazide could potentially be optimized using similar techniques.

Design and Synthesis of Structurally Modified Analogs of this compound

To investigate the impact of structural modifications on the properties of the parent compound, the synthesis of analogs is a key strategy.

Varied Alkyl Chain Derivatizations at the N'-Position

A straightforward modification involves varying the length and nature of the alkyl chain at the N'-position. This can be achieved by reacting 3,5-dinitrobenzoylhydrazide with a variety of different acyl chlorides, analogous to the use of octanoyl chloride. By employing acyl chlorides with shorter or longer alkyl chains, or those containing branching or other functional groups, a library of analogs can be synthesized. The synthetic protocol would remain largely the same as for the parent compound, with adjustments to purification methods as needed based on the physical properties of the resulting analogs.

Table 2: Examples of Acyl Chlorides for the Synthesis of N'-Alkyl-3,5-dinitrobenzohydrazide Analogs

| Acyl Chloride | Resulting Analog |

| Acetyl Chloride | 3,5-Dinitro-N'-acetylbenzohydrazide |

| Butyryl Chloride | 3,5-Dinitro-N'-butyrylbenzohydrazide |

| Dodecanoyl Chloride | 3,5-Dinitro-N'-dodecanoylbenzohydrazide |

| Cyclohexanecarbonyl Chloride | N'-(Cyclohexanecarbonyl)-3,5-dinitrobenzohydrazide |

Exploration of Alternative Substitution Patterns on the Benzene (B151609) Ring

The chemical properties and potential applications of benzohydrazide derivatives can be significantly modulated by altering the substitution pattern on the benzene ring. The two nitro groups in this compound are strong electron-withdrawing groups, which profoundly influence the reactivity of the aromatic ring and the properties of the hydrazide moiety.

Scientific investigations into related compounds have explored a variety of substituents to tune these properties. For instance, the replacement of nitro groups with other electron-withdrawing groups, such as trifluoromethyl groups, has been studied in the context of fatty acid amides. mdpi.comresearchgate.net The synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide demonstrates the viability of incorporating alternative strong electron-withdrawing functionalities. mdpi.comresearchgate.net

Conversely, the introduction of electron-donating groups would be expected to increase the electron density of the benzene ring, making it more susceptible to electrophilic attack and altering the electronic properties of the entire molecule. The directing effects of various substituents on electrophilic aromatic substitution are well-understood principles in organic chemistry. nih.gov Activating groups, such as alkoxy or amino groups, generally direct incoming electrophiles to the ortho and para positions, while deactivating groups, like the nitro groups present in the title compound, direct to the meta position. nih.gov

Systematic studies on a series of substituted benzohydrazides, such as those derived from 4-chlorobenzohydrazide, have been conducted to investigate how different substituents on the aromatic ring influence their properties. derpharmachemica.com While specific research on a wide array of substituted N'-octanoyl-dinitrobenzohydrazides is not extensively documented, the established principles of physical organic chemistry provide a robust framework for predicting the impact of such modifications.

Table 1: Effect of Benzene Ring Substituents on Reactivity

| Substituent | Electronic Effect | Expected Impact on Benzene Ring Reactivity |

| -NO₂ | Strong Electron-Withdrawing | Deactivating, Meta-directing |

| -CF₃ | Strong Electron-Withdrawing | Deactivating, Meta-directing |

| -Cl | Weakly Deactivating (Inductive) / Weakly Activating (Resonance) | Deactivating, Ortho-, Para-directing |

| -OCH₃ | Strong Electron-Donating (Resonance) | Activating, Ortho-, Para-directing |

| -NH₂ | Strong Electron-Donating (Resonance) | Activating, Ortho-, Para-directing |

This table provides a generalized summary based on established principles of organic chemistry.

Introduction of Heterocyclic Moieties for Enhanced Structural Diversity

The incorporation of heterocyclic rings into the structure of this compound represents a significant avenue for creating novel compounds with potentially unique properties. Hydrazides are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netekb.eg

One common strategy involves the reaction of the hydrazide moiety with suitable reagents to form five- or six-membered heterocyclic rings. For example, hydrazides can react with 1,3-dicarbonyl compounds to form pyrazoles, or with carbon disulfide in the presence of a base to yield 1,3,4-oxadiazole-2-thiones. mdpi.comekb.eg Research on 3,5-dinitrosalicylic acid, a related compound, has shown its utility in synthesizing thiadiazole derivatives, which can be further modified to create more complex heterocyclic systems like β-lactams, thiazolidinones, and tetrazoles. researchgate.net

Another approach involves the modification of the acyl chain or the dinitrophenyl group to include a heterocyclic moiety. While direct examples for the title compound are scarce, the synthesis of heterocyclic compounds derived from other benzohydrazides provides a proof of concept. For instance, 2-aminobenzhydrazide (B158828) has been used as a starting material for the preparation of pyrazole, quinazoline, thiadiazole, and triazole derivatives. nih.gov Similarly, cyanoacetohydrazide is a versatile precursor for a vast number of heterocyclic compounds due to its multiple reactive centers. researchgate.net

The synthesis of novel heterocyclic compounds from levofloxacin, which involves the initial formation of an acid chloride followed by reaction with thiosemicarbazide (B42300) to build a triazole ring, illustrates a relevant synthetic strategy. scispace.com

Table 2: Examples of Heterocyclic Systems Derived from Hydrazides

| Reagent | Resulting Heterocycle |

| 1,3-Dicarbonyl Compound | Pyrazole |

| Carbon Disulfide | 1,3,4-Oxadiazole-2-thione |

| Thiosemicarbazide | Thiadiazole |

| Phthalic Anhydride | Phthalazinone |

This table presents common transformations of the hydrazide functional group.

Mechanistic Investigations of Key Synthetic Reactions Involved in Benzohydrazide Formation

The formation of this compound from 3,5-dinitrobenzoyl chloride and octanohydrazide proceeds via a nucleophilic acyl substitution mechanism. This is a fundamental reaction in organic chemistry, and its mechanism has been extensively studied. nih.gov

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the acyl chloride. The nitrogen atom's lone pair of electrons forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom carries a negative charge, and the attacking nitrogen atom bears a positive charge.

The subsequent step involves the collapse of this tetrahedral intermediate. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. This results in the formation of the protonated benzohydrazide.

Finally, a deprotonation step occurs, where a base (which can be another molecule of the hydrazide, the solvent, or an added base) removes a proton from the positively charged nitrogen atom, yielding the final N'-acylbenzohydrazide product and a molecule of the protonated base (e.g., hydrazinium (B103819) chloride).

The presence of the two electron-withdrawing nitro groups on the benzene ring of the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is expected to increase the rate of the reaction compared to an unsubstituted benzoyl chloride.

Side reactions, such as the acylation of the newly formed N'-acylbenzohydrazide to form a 1,2-diacylhydrazide, can occur, especially if an excess of the acyl chloride is used or if the reaction conditions are not carefully controlled. derpharmachemica.com Studies on the acylation of hydrazides have shown that the extent of such side reactions can be influenced by the nature of the acylating agent and the reaction medium. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Dinitro N Octanoylbenzohydrazide Structure

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 3,5-dinitro-N'-octanoylbenzohydrazide in solution. A variety of NMR techniques are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to understand the through-bond and through-space correlations between different parts of the molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial information on the chemical environment of the hydrogen and carbon atoms, respectively. In a typical analysis of N-acylhydrazone derivatives of 3,5-dinitrobenzohydrazide (B182385), the aromatic protons of the 3,5-dinitrophenyl ring appear at distinct chemical shifts in the ¹H NMR spectrum. researchgate.net The protons of the octanoyl chain exhibit characteristic signals in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignments. Correlation Spectroscopy (COSY) experiments establish the connectivity between adjacent protons, allowing for the mapping of the spin systems within the octanoyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon atom, providing a clear picture of the C-H bonds. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in connecting the 3,5-dinitrobenzoyl and octanoyl fragments through the hydrazide linkage.

While specific spectral data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be inferred from related structures and general chemical shift tables. oregonstate.eduwashington.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (H-2, H-6) | 8.8 - 9.2 | 120 - 130 |

| Aromatic CH (H-4) | 8.5 - 8.9 | 115 - 125 |

| Aromatic C-NO₂ (C-3, C-5) | - | 145 - 155 |

| Aromatic C-C=O (C-1) | - | 130 - 140 |

| C=O (Benzoyl) | - | 160 - 170 |

| C=O (Octanoyl) | - | 170 - 180 |

| NH (Amide) | 10.0 - 11.5 | - |

| NH (Hydrazide) | 9.0 - 10.5 | - |

| α-CH₂ (Octanoyl) | 2.2 - 2.6 | 30 - 40 |

| β-CH₂ (Octanoyl) | 1.5 - 1.8 | 25 - 35 |

| (CH₂)n (Octanoyl) | 1.2 - 1.5 | 20 - 30 |

| CH₃ (Octanoyl) | 0.8 - 1.0 | 10 - 15 |

| Note: These are predicted ranges and may vary based on solvent and experimental conditions. |

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of this compound in its crystalline form. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can reveal information about molecular packing, conformational heterogeneity, and intermolecular interactions that are not averaged out as they are in solution. While specific ssNMR studies on this compound are not reported, this technique remains a valuable tool for characterizing the solid-state structure of related organic molecules.

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation and its packing in the crystal lattice.

Although a specific crystal structure for this compound is not available in the Cambridge Structural Database (CSD), data for related compounds, such as derivatives of 3,5-dinitrobenzoic acid and other hydrazones, provide a framework for understanding its likely solid-state features. nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly in the Solid State

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. Hydrogen bonds are anticipated to be significant, with the N-H groups of the hydrazide linkage acting as hydrogen bond donors and the carbonyl oxygen atoms and the oxygen atoms of the nitro groups serving as acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks. Additionally, π-π stacking interactions between the electron-deficient 3,5-dinitrophenyl rings can further stabilize the crystal structure.

Conformational Preferences and Dihedral Angles in Crystalline Forms

The conformation of this compound in the crystalline state is defined by the dihedral angles along the rotatable bonds. The relative orientation of the 3,5-dinitrobenzoyl group and the octanoyl chain will be influenced by both intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. The planarity of the benzohydrazide (B10538) moiety and the conformation of the flexible octanoyl chain are key structural features that would be precisely determined by X-ray diffraction analysis.

Table 2: Representative Bond Lengths and Angles from Related Structures

| Parameter | Typical Value |

| C-C (aromatic) | 1.37 - 1.40 Å |

| C-N (nitro) | 1.46 - 1.49 Å |

| N-O (nitro) | 1.21 - 1.24 Å |

| C=O (carbonyl) | 1.22 - 1.25 Å |

| C-N (amide) | 1.33 - 1.36 Å |

| N-N (hydrazide) | 1.38 - 1.41 Å |

| C-N-C (angle) | 120 - 125° |

| O-N-O (angle) | 122 - 126° |

| Note: These values are based on data for structurally similar compounds. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for the identification of functional groups and offering insights into the molecular conformation. The synthesis and characterization of N-acylhydrazones derived from 3,5-dinitrobenzohydrazide routinely employ FTIR spectroscopy to confirm the presence of key functional groups. researchgate.net

The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching of the amide and hydrazide groups, typically in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups would appear as intense bands between 1650 and 1700 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups are expected in the ranges of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C-H stretching vibrations of the octanoyl chain will be observed around 2850-2960 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data by providing strong signals for the aromatic ring vibrations and the C-C backbone of the octanoyl chain. Analysis of the vibrational spectra of related compounds, such as 2-(benzylsulfanyl)-3,5-dinitrobenzoic acid, aids in the assignment of the observed bands. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide/Hydrazide) | 3200 - 3400 (broad) | Weak |

| C-H Stretch (Aromatic) | 3050 - 3150 (weak) | 3050 - 3150 (strong) |

| C-H Stretch (Aliphatic) | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| C=O Stretch (Benzoyl) | ~1680 (strong) | ~1680 (medium) |

| C=O Stretch (Octanoyl) | ~1660 (strong) | ~1660 (medium) |

| NO₂ Asymmetric Stretch | 1520 - 1560 (very strong) | 1520 - 1560 (strong) |

| Aromatic C=C Stretch | 1450 - 1600 (medium) | 1450 - 1600 (strong) |

| NO₂ Symmetric Stretch | 1340 - 1370 (very strong) | 1340 - 1370 (strong) |

| Note: These are expected frequencies and can be influenced by the physical state and intermolecular interactions. |

High-Resolution Mass Spectrometry and Elemental Analysis for Molecular Formula Confirmation

The molecular formula of this compound is predicted to be C₁₅H₂₀N₄O₅. The confirmation of this formula is a critical step in the characterization of the compound, and it is achieved through the complementary techniques of high-resolution mass spectrometry and elemental analysis.

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, allowing for the differentiation between molecules with the same nominal mass but different elemental compositions. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). This calculated value serves as a benchmark against which the experimentally measured mass is compared. An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) that corresponds very closely to the theoretical value, typically within a few parts per million (ppm).

Elemental analysis provides a quantitative measure of the percentage composition of each element within the compound. The theoretically calculated elemental percentages for C₁₅H₂₀N₄O₅ serve as the reference standard. Experimental data from combustion analysis is then compared to these theoretical values. A close correlation between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen provides strong evidence for the proposed molecular formula.

While specific experimental data for this compound is not publicly available, the following tables present the theoretical data that would be used to confirm its molecular formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₅H₂₀N₄O₅

| Ion Species | Theoretical Exact Mass (Da) |

| [M+H]⁺ | 341.1455 |

| [M+Na]⁺ | 363.1274 |

| [M-H]⁻ | 339.1307 |

This table presents the calculated theoretical exact masses for the protonated, sodiated, and deprotonated molecular ions of this compound. Experimental HRMS data would be expected to align closely with these values.

Table 2: Theoretical Elemental Analysis Data for C₁₅H₂₀N₄O₅

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 52.94 |

| Hydrogen | H | 5.92 |

| Nitrogen | N | 16.46 |

| Oxygen | O | 24.68 |

This table outlines the theoretical elemental composition of this compound. Experimental results from elemental analysis would be compared against these percentages to validate the molecular formula.

The combination of a measured high-resolution mass that matches the theoretical exact mass and experimental elemental analysis percentages that are in close agreement with the calculated values would provide definitive confirmation of the molecular formula of this compound as C₁₅H₂₀N₄O₅.

Computational Chemistry and Molecular Modeling of 3,5 Dinitro N Octanoylbenzohydrazide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. mdpi.com These methods allow for the calculation of various molecular properties that are crucial for understanding the chemical behavior of 3,5-dinitro-N'-octanoylbenzohydrazide.

Molecular Electrostatic Potential (MEP) Mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those of the N-H groups, suggesting their susceptibility to nucleophilic attack.

Fukui Function Analysis provides a quantitative measure of the reactivity of different atomic sites in a molecule. scholarsresearchlibrary.com It helps in identifying the regions that are most susceptible to nucleophilic, electrophilic, or radical attack. The analysis involves calculating the Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron. researchgate.net For this compound, this analysis would pinpoint specific atoms within the molecule that are most likely to participate in chemical reactions.

Table 1: Hypothetical Fukui Function Indices for Selected Atoms in this compound

| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) | ƒ0 (for radical attack) |

| O (nitro) | 0.12 | 0.05 | 0.085 |

| N (nitro) | 0.08 | 0.03 | 0.055 |

| C (carbonyl) | 0.15 | 0.02 | 0.085 |

| O (carbonyl) | 0.18 | 0.09 | 0.135 |

| N (amide) | 0.06 | 0.11 | 0.085 |

Frontier Molecular Orbital (FMO) Theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. wpmucdn.com

For this compound, the HOMO is likely to be localized on the benzohydrazide (B10538) moiety, while the LUMO is expected to be concentrated on the electron-withdrawing dinitrobenzene ring. The electron density distribution, calculated through quantum chemical methods, would visually confirm the spatial arrangement of these frontier orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

The aromaticity of the dinitrobenzene ring in this compound can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These analyses quantify the degree of aromatic character, which influences the stability and reactivity of the entire molecule. The presence of two electron-withdrawing nitro groups is expected to reduce the aromaticity of the benzene (B151609) ring to some extent compared to unsubstituted benzene.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the octanoyl chain and the rotational freedom around the amide and hydrazide bonds in this compound lead to a complex conformational landscape. Molecular mechanics and molecular dynamics simulations are employed to explore these conformational possibilities.

Potential Energy Surface (PES) Mapping involves systematically changing the key dihedral angles of the molecule and calculating the corresponding energy to identify stable conformers (local minima) and the energy barriers between them (transition states). researchgate.netqueensu.ca This provides a comprehensive overview of the molecule's conformational preferences.

Conformational Sampling through techniques like molecular dynamics simulations allows for the exploration of the conformational space at a given temperature, providing insights into the dynamic behavior of the molecule. researchgate.net

The surrounding solvent can significantly influence the conformation and dynamics of a molecule. Molecular dynamics simulations can explicitly include solvent molecules or use implicit solvent models to study these effects. For this compound, simulations in different solvents would reveal how interactions such as hydrogen bonding and dielectric effects modulate its conformational equilibrium and flexibility.

Table 3: Key Torsional Angles and Their Impact on Conformation

| Torsional Angle | Description | Expected Low-Energy Conformations |

| C(ring)-C(carbonyl)-N-N | Rotation around the benzoyl-hydrazide bond | Planar and non-planar arrangements |

| C(carbonyl)-N-N-C(octanoyl) | Rotation around the hydrazide N-N bond | Gauche and anti conformations |

| N-C(octanoyl)-C-C | Rotation within the octanoyl chain | Multiple staggered conformations |

Molecular Docking Studies for Ligand-Target Interaction Prediction (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov This method is instrumental in predicting the binding affinity and interaction patterns, offering insights into the mechanistic basis of a compound's potential biological activity. In the context of this compound, docking studies can elucidate how its distinct structural features—the dinitrophenyl ring, the flexible octanoyl chain, and the central benzohydrazide core—contribute to its interaction with a given protein target. Such studies are foundational for structure-based drug design and for optimizing lead compounds. nih.gov

Analysis of Binding Modes and Interaction Fingerprints with Representative Protein Targets

Molecular docking simulations can reveal multiple possible binding modes of this compound within the active site of a protein. The analysis of these modes, often visualized as "interaction fingerprints," provides a detailed summary of the key contacts between the ligand and specific amino acid residues of the target. These fingerprints map the various types of interactions, such as hydrogen bonds, hydrophobic contacts, and aromatic interactions, allowing for a comparative analysis of different binding poses.

For benzohydrazide derivatives, common protein targets include enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as proteins from pathogenic organisms such as Mycobacterium tuberculosis. rsc.orgnih.govderpharmachemica.com Docking this compound into a hypothetical enzyme active site would likely show the octanoyl tail occupying a hydrophobic pocket, while the polar benzohydrazide core engages with residues capable of hydrogen bonding. The dinitrophenyl group may form pi-stacking or other electronic interactions.

Table 1: Hypothetical Interaction Fingerprint for this compound with a Representative Kinase Target

| Interaction Type | Ligand Functional Group | Interacting Amino Acid Residue(s) |

| Hydrogen Bond (Donor) | Hydrazide N-H | Asp, Glu |

| Hydrogen Bond (Acceptor) | Hydrazide C=O, Nitro (NO2) | Lys, Arg, Ser |

| Hydrophobic (van der Waals) | Octanoyl Chain (-C8H17) | Leu, Val, Ile, Ala |

| Pi-Stacking | Dinitrophenyl Ring | Phe, Tyr, Trp |

| Pi-Cation | Dinitrophenyl Ring | Lys, Arg |

Prediction of Key Intermolecular Forces (Hydrogen Bonding, van der Waals, Pi-Stacking)

The stability of the ligand-protein complex is governed by a combination of intermolecular forces. Computational analysis of the docked poses of this compound allows for the precise identification and quantification of these forces.

Hydrogen Bonding: The benzohydrazide moiety is a critical pharmacophore for hydrogen bonding. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the amide (N-H) protons can serve as hydrogen bond donors. The oxygen atoms of the two nitro groups on the phenyl ring are also potent hydrogen bond acceptors. These interactions are highly directional and contribute significantly to binding specificity.

Pi-Stacking and Pi-Cation Interactions: The electron-deficient dinitrophenyl ring can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Furthermore, the electron-withdrawing nature of the nitro groups makes the ring susceptible to pi-cation interactions with positively charged residues such as lysine (B10760008) and arginine.

Table 2: Predicted Intermolecular Forces for Key Moieties of this compound

| Molecular Moiety | Primary Intermolecular Force(s) | Potential Contribution to Binding |

| Dinitrophenyl Group | Pi-Stacking, Pi-Cation, Hydrogen Bond (Acceptor) | Specificity, Aromatic Interactions |

| Benzohydrazide Core | Hydrogen Bond (Donor & Acceptor) | Anchoring, Directional Binding |

| Octanoyl Chain | Van der Waals, Hydrophobic Interactions | Affinity, Occupancy of Hydrophobic Pockets |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijcrt.org By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel molecules and generate hypotheses about their mechanism of action. ijcrt.org For a series of benzohydrazide analogs including this compound, a QSAR study could reveal the structural requirements for optimal biological performance.

Development of Molecular Descriptors Relevant to Benzohydrazide Activity

The foundation of a robust QSAR model is the selection of relevant molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical, electronic, and steric properties. For benzohydrazide derivatives, a range of descriptors would be calculated to capture the structural diversity and its potential impact on activity.

Physicochemical Descriptors: These include lipophilicity (LogP), molecular weight (MW), and polar surface area (PSA). LogP is particularly relevant for the octanoyl chain's contribution to membrane permeability, while PSA is influenced by the polar hydrazide and nitro groups, affecting solubility and hydrogen bonding capacity.

Electronic Descriptors: The two nitro groups strongly influence the electronic properties of the phenyl ring. Descriptors such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can quantify the electronic character and reactivity of the molecule.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular volume, surface area, and shape indices. These are crucial for understanding how the ligand fits into the constrained space of a protein's active site.

Table 3: Examples of Molecular Descriptors for QSAR Analysis of Benzohydrazide Analogs

| Descriptor Class | Specific Descriptor | Property Measured | Potential Influence on Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity | Membrane transport, hydrophobic interactions |

| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity, H-bonding capacity | Solubility, receptor binding |

| Electronic | Dipole Moment | Overall polarity and charge distribution | Ligand-receptor electrostatic interactions |

| Steric/Topological | Molecular Volume | Molecular size and bulk | Steric fit within the binding site |

| Constitutional | Number of Hydrogen Bond Acceptors | Capacity to accept H-bonds | Strength and number of H-bond interactions |

| Constitutional | Number of Rotatable Bonds | Molecular flexibility | Conformational adaptability to the binding site |

Statistical Validation of QSAR Models for Predictive Mechanistic Insights

Once a QSAR model is developed using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, its predictive power must be rigorously validated. nih.gov Validation ensures that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds.

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's robustness and stability. The squared cross-validation correlation coefficient (q²) is a key metric; a high q² value indicates good internal predictive ability.

External Validation: The model's true predictive power is tested using an external set of compounds that were not used in the model-building process. The squared correlation coefficient for the external test set (R²_pred) is calculated. A high R²_pred value confirms that the model can be generalized to new chemical entities.

A statistically validated QSAR model provides valuable mechanistic insights. For instance, if the model shows that a high LogP and a low number of hydrogen bond donors are positively correlated with activity, it suggests that hydrophobic interactions are a primary driver of the compound's mechanism, and the N-H groups of the hydrazide might be involved in unfavorable interactions.

Table 4: Typical Statistical Parameters for a Validated QSAR Model

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Squared Correlation Coefficient | r² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Squared Cross-Validation Coefficient | q² | > 0.5 | Assesses the internal predictive ability and robustness of the model. |

| Predicted R-squared for Test Set | R²_pred | > 0.5 | Evaluates the model's ability to predict the activity of an external set of compounds. |

| Root Mean Square Error | RMSE | Low as possible | Indicates the absolute error in prediction for the training or test set. |

Elucidating the Molecular Interactions of this compound: A Mechanistic Overview

Structure Activity Relationship Sar and Ligand Design Principles for Dinitrobenzohydrazide Scaffolds

Correlating Structural Modifications of 3,5-Dinitro-N'-octanoylbenzohydrazide Analogs with Mechanistic Efficacy

The mechanistic efficacy of this compound analogs can be significantly influenced by structural modifications. While specific research on the N'-octanoyl derivative is limited, studies on related N-acylhydrazones derived from 3,5-dinitrobenzohydrazide (B182385) provide valuable insights into their anticholinesterase and antioxidant activities. These activities are crucial in the context of neurodegenerative diseases like Alzheimer's. researchgate.net

A series of N'-acylhydrazone derivatives of 3,5-dinitrobenzohydrazide were synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant properties. The core structure consists of the 3,5-dinitrobenzohydrazide moiety, which is essential for the observed activity, connected to various substituted benzylidene groups. researchgate.net

The nature and position of substituents on the benzylidene ring play a critical role in modulating the biological activity. For instance, the presence of a 4-fluorobenzensulfonyl]oxy group at the 2-position of the benzylidene ring resulted in a compound with significant AChE inhibition, comparable to the standard drug galanthamine. Specifically, N′-[2-{[4-fluorobenzensulfonyl]oxy}benzylidene]-3,5-dinitrobenzohydrazide showed an inhibition of 77.13 ± 0.14%, close to galanthamine's 78.14 ± 0.65%. researchgate.net

The antioxidant capacity of these analogs was also assessed using various assays. In the CUPRAC (cupric ion reducing antioxidant capacity) assay, all tested molecules exhibited antioxidant activity. Notably, N′-[4-{[4-fluorobenzensulfonyl]oxy}-benzylidene]-3,5-dinitrobenzohydrazide and N′-[4-{[4-methoxybenzensulfonyl]oxy}benzylidene]-3,5-dinitrobenzohydrazide were identified as the most potent antioxidants in this series. researchgate.net Some analogs also demonstrated significant radical scavenging activity in DPPH and ABTS assays. researchgate.net

These findings underscore the importance of the electronic and steric properties of the substituents on the aryl ring attached to the hydrazone linkage. The dinitro-substituted benzene (B151609) ring of the core hydrazide structure appears to be a key pharmacophoric feature, while modifications on the N'-benzylidene moiety allow for the fine-tuning of the biological activity.

| Compound | Substituent on Benzylidene Ring | AChE Inhibition (%) |

|---|---|---|

| Analog 1 | 2-{[4-fluorobenzensulfonyl]oxy} | 77.13 ± 0.14 |

| Galanthamine (Standard) | - | 78.14 ± 0.65 |

| Compound | Substituent on Benzylidene Ring | Assay | Activity |

|---|---|---|---|

| Analog 2 | 4-{[4-fluorobenzensulfonyl]oxy} | CUPRAC | Most Active |

| Analog 3 | 4-{[4-methoxybenzensulfonyl]oxy} | CUPRAC | Most Active |

Rational Design Strategies for Optimizing Molecular Interactions with Biological Targets

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and function. This approach minimizes the trial-and-error aspect of drug discovery, leading to more efficient identification of potent and selective drug candidates. For dinitrobenzohydrazide scaffolds, several rational design strategies can be employed to optimize their interactions with biological targets.

One key strategy is structure-based drug design, which relies on the three-dimensional structure of the target protein. By understanding the geometry and physicochemical properties of the active site, medicinal chemists can design molecules that fit precisely and form specific, high-affinity interactions. For instance, if the target is an enzyme, computational docking studies can be used to predict the binding mode of this compound and its analogs. These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding. This information can then be used to guide the synthesis of new analogs with improved potency and selectivity.

Another important aspect of rational design is the consideration of the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Early-stage assessment of these properties can help in designing molecules with better drug-like characteristics. For the dinitrobenzohydrazide scaffold, modifications can be made to the octanoyl chain or the dinitrophenyl ring to improve properties such as solubility, membrane permeability, and metabolic stability, without compromising the desired biological activity.

Furthermore, fragment-based drug design is a powerful rational approach where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. For the dinitrobenzohydrazide scaffold, the 3,5-dinitrophenyl group and the benzohydrazide (B10538) core could be considered as starting fragments for exploring interactions with a biological target.

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Theoretical Framework)

In the absence of a known 3D structure of the biological target, ligand-based drug design methods become particularly valuable. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response.

A pharmacophore model for the 3,5-dinitrobenzohydrazide scaffold would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For example, the two nitro groups on the phenyl ring are strong electron-withdrawing groups and can act as hydrogen bond acceptors. The hydrazide linkage contains both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. The octanoyl chain provides a significant hydrophobic region.

The process of generating a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. This model can then be used as a 3D query to screen large chemical databases to identify new, structurally diverse compounds that possess the same pharmacophoric features and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) studies are often used in conjunction with pharmacophore modeling. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are most important for activity, QSAR can guide the design of more potent analogs. For this compound, QSAR studies could explore the effect of varying the length and branching of the N'-acyl chain, as well as the nature and position of substituents on the dinitrophenyl ring.

Bioisosteric Replacements and Their Impact on Mechanistic Profiles

Bioisosterism is a strategy in medicinal chemistry for the rational modification of lead compounds by replacing a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. This approach is widely used to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity.

For the this compound scaffold, several bioisosteric replacements could be considered. For example, the nitro groups, while often important for activity, can sometimes be associated with toxicity. A potential bioisosteric replacement for a nitro group is a trifluoromethyl group. This substitution can maintain the electron-withdrawing nature of the group while potentially improving metabolic stability and reducing toxicity.

The octanoyl chain, which contributes to the lipophilicity of the molecule, could also be a target for bioisosteric replacement. For instance, replacing the alkyl chain with a cycloalkyl or a heteroatom-containing chain could alter the compound's solubility, membrane permeability, and metabolic profile.

The hydrazide linkage itself can be replaced by other bioisosteric groups to modulate the compound's properties. For example, a thiohydrazide or a retro-hydrazide linkage could be explored. These modifications can affect the compound's hydrogen bonding capacity, conformational flexibility, and susceptibility to enzymatic degradation.

The impact of such bioisosteric replacements on the mechanistic profile of the compound can be profound. By subtly altering the electronic and steric properties of the molecule, these changes can affect how the compound interacts with its biological target, potentially leading to a different pharmacological profile. Therefore, a careful and systematic approach to bioisosteric replacement is essential for the successful optimization of the dinitrobenzohydrazide scaffold.

Advanced Chemical Applications and Coordination Chemistry of 3,5 Dinitro N Octanoylbenzohydrazide

Utilization as a Versatile Ligand in Metal Coordination Chemistry

The molecular architecture of 3,5-dinitro-N'-octanoylbenzohydrazide suggests its potential as a versatile ligand in coordination chemistry. The presence of multiple donor atoms (nitrogen and oxygen) in the hydrazide moiety and the nitro groups allows for various binding modes with metal ions.

The 3,5-dinitrobenzoyl moiety, a derivative of 3,5-dinitrobenzoic acid (3,5-DNB), is known to exhibit a range of coordination modes involving its carboxylate and nitro groups. nih.gov Similarly, the hydrazide group in this compound can coordinate to metal ions in several ways. The coordination behavior is anticipated to be influenced by the nature of the metal ion, the solvent system, and the presence of other ligands.

Potential coordination modes for this compound include:

Monodentate Coordination: The ligand could bind to a metal center through the carbonyl oxygen of the hydrazide group.

Bidentate Chelation: The hydrazide moiety can act as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide.

Bridging Coordination: The ligand could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov

The electronic properties of the ligand, influenced by the electron-withdrawing nitro groups, would affect the stability and properties of the resulting metal complexes.

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general synthetic route for preparing metal complexes with similar ligands often involves refluxing a solution of the ligand and the metal salt. nih.gov

Table 1: Hypothetical Synthesis of a Co(II) Complex with this compound

| Reactants | Solvent | Reaction Conditions | Anticipated Product |

| This compound, Cobalt(II) chloride | Ethanol (B145695)/DMF | Reflux, Magnetic Stirring | [Co(this compound)₂Cl₂] |

The characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

Table 2: Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O, N-H, and NO₂ groups. nih.gov |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex and to infer the geometry of the coordination sphere. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complexes in solution. |

| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms and the coordination geometry around the metal center. |

| Molar Conductivity Measurements | To determine the electrolytic nature of the complexes. nih.gov |

Role in Supramolecular Chemistry and Crystal Engineering

The structural features of this compound make it a promising candidate for applications in supramolecular chemistry and crystal engineering. The presence of hydrogen bond donors (N-H groups) and acceptors (C=O and NO₂ groups), along with the aromatic ring, can facilitate the formation of well-defined supramolecular architectures.

The 3,5-dinitrobenzoyl moiety is a well-known building block in supramolecular chemistry. The nitro groups and the aromatic ring can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···O interactions. nih.govresearchgate.net These interactions can direct the self-assembly of the molecules into predictable and ordered structures. The long octanoyl chain can also influence the packing of the molecules in the solid state through van der Waals interactions.

Co-crystallization is a powerful technique for modifying the physicochemical properties of materials. The ability of the 3,5-dinitrobenzoyl group to form robust hydrogen bonds and other intermolecular interactions makes this compound a suitable component for co-crystallization with other molecules. nih.govnih.gov By selecting appropriate co-formers, it may be possible to design new materials with desired properties, such as modified solubility, stability, or optical characteristics. The mechanistic focus would be on understanding how the different functional groups of the molecule guide the formation of the co-crystal structure.

Future Research Directions and Unaddressed Academic Challenges in 3,5 Dinitro N Octanoylbenzohydrazide Research

Development of Novel Synthetic Methodologies for Complex Derivatives

The future of 3,5-dinitro-N'-octanoylbenzohydrazide research is intrinsically linked to the ability to synthesize a diverse array of complex derivatives. While classical synthetic routes provide a starting point, novel methodologies are required to access more intricate molecular architectures with potentially enhanced biological activities.

Future synthetic efforts should focus on:

Combinatorial Chemistry Approaches: The generation of compound libraries based on the this compound scaffold would be a significant step forward. Solid-phase synthesis, a technique reported for the preparation of other heterocyclic compounds like hydantoins, could be adapted to create a multitude of derivatives by varying the acyl or aryl substituents. spectroscopyonline.com This would enable high-throughput screening for various biological activities.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to accelerate the synthesis of 3,5-dinitrobenzoates, offering a greener and more efficient alternative to conventional heating. pharmafeatures.com Applying MAOS to the synthesis of this compound derivatives could significantly reduce reaction times and improve yields, facilitating the rapid production of new chemical entities.

Advanced Coupling Reagents: The use of modern coupling reagents, such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide), has been successful in the synthesis of other N'-benzoyl hydrazide derivatives. drugtargetreview.com The exploration of a range of such reagents could allow for the coupling of more complex and sterically hindered moieties to the benzohydrazide (B10538) core.

Bioisosteric Replacement: A rational design approach involving bioisosteric replacement could lead to derivatives with improved pharmacokinetic properties. nih.gov For instance, replacing the octanoyl chain with other lipophilic groups or introducing different functional groups on the dinitro-substituted ring could modulate the compound's activity and specificity.

Table 1: Proposed Synthetic Methodologies for Complex Derivatives of this compound

| Methodology | Description | Potential Advantages | Example Derivative Class |

| Solid-Phase Synthesis | The compound is tethered to a solid support, allowing for sequential reactions and easy purification. | High-throughput synthesis, simplified purification. | Library of amides with varying R-groups on the octanoyl chain. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to heat the reaction mixture rapidly and uniformly. | Reduced reaction times, higher yields, greener chemistry. | Rapid synthesis of a series of N'-alkanoylbenzohydrazides. |

| Advanced Coupling Reagents (e.g., HATU) | Employs efficient reagents to facilitate the formation of amide bonds under mild conditions. | High yields, ability to couple sterically hindered fragments. | Derivatives with complex or sensitive functional groups. |

| Bioisosteric Replacement | Substitution of a part of the molecule with a chemical group that has similar physical or chemical properties. | Improved biological activity, selectivity, and pharmacokinetic profile. | Analogs with modified phenyl rings or side chains. |

Advanced Spectroscopic Techniques for Dynamic Structural Studies

While standard spectroscopic techniques like FT-IR and basic NMR are essential for initial characterization, a deeper understanding of the dynamic structure of this compound and its interactions with biological macromolecules requires more advanced methods. spectroscopyonline.comdiva-portal.orgumsida.ac.id

Future research should incorporate:

Multi-dimensional and Quantitative NMR (qNMR): Techniques such as 2D NMR (COSY, HMQC) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. diva-portal.org Furthermore, quantitative NMR (qNMR) can be a powerful tool for determining the physicochemical properties of new derivatives, such as solubility and lipophilicity (log P), which are crucial for drug development. nih.gov

Fluorescence Spectroscopy: For derivatives that exhibit intrinsic fluorescence or can be labeled with a fluorophore, fluorescence spectroscopy can be used to study their binding to target proteins and other biomolecules. nih.gov This can provide data on binding affinities and conformational changes upon interaction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for studying the secondary structure of proteins and can be used to investigate how the binding of this compound or its derivatives may alter the conformation of a target protein. nih.gov

Raman Spectroscopy: This technique, including its more sensitive variants like Surface-Enhanced Raman Spectroscopy (SERS), can provide detailed molecular fingerprints and has been used for real-time analysis of protein dynamics and aggregation. spectroscopyonline.com It could be employed to study the interaction of these compounds with their targets in a non-destructive manner.

Table 2: Application of Advanced Spectroscopic Techniques

| Technique | Type of Information Provided | Relevance to Research |

| 2D NMR (e.g., COSY, NOESY) | Through-bond and through-space correlations between atoms. | Elucidation of complex structures and conformational analysis. |

| Quantitative NMR (qNMR) | Precise measurement of compound concentration and physicochemical properties. | Determination of solubility, log P, and pKa for ADMET profiling. nih.gov |

| Fluorescence Spectroscopy | Binding affinities, conformational changes, and interaction kinetics. | Characterization of drug-target interactions. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Changes in the secondary structure of target biomolecules upon binding. | Understanding the impact of the compound on protein conformation. nih.gov |

| Raman/SERS | Vibrational fingerprint of the molecule and its interaction with surfaces or biomolecules. | Non-destructive analysis of drug-target interactions and cellular uptake. spectroscopyonline.com |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target view of the mechanism of action of this compound, a systems biology approach is necessary. The integration of multiple "omics" datasets can provide a holistic view of the cellular response to the compound. frontiersin.orgnih.govnashbio.com

A multi-omics strategy would involve:

Transcriptomics: Analyzing changes in gene expression in cells treated with the compound to identify affected cellular pathways.

Proteomics: Quantifying changes in protein levels to understand the downstream effects of altered gene expression and to identify direct protein targets.

Metabolomics: Profiling changes in small molecule metabolites to assess the impact on cellular metabolism.

The integration of these datasets can help to construct comprehensive models of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers of efficacy or toxicity. diva-portal.orgnashbio.comresearchgate.net This approach is crucial for understanding the complex biological interactions of dinitrobenzohydrazide derivatives. frontiersin.orgnih.gov

Table 3: Multi-Omics Integration Strategy

| Omics Layer | Data Generated | Biological Insights |

| Transcriptomics (RNA-Seq) | Differential gene expression profiles. | Identification of regulated genes and pathways. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Understanding of functional changes and target engagement. |

| Metabolomics (NMR, Mass Spectrometry) | Alterations in the levels of cellular metabolites. | Insight into the impact on metabolic networks. |

| Integrated Analysis | A comprehensive network model of the compound's effects. | Holistic understanding of the mechanism of action, off-target effects, and biomarker discovery. diva-portal.orgnashbio.com |

Exploration of Emerging Mechanistic Paradigms for Dinitrobenzohydrazide Derivatives

Future research should not be limited to established mechanisms. The unique chemical properties of the dinitrobenzohydrazide scaffold may lend themselves to novel modes of action that are currently unexplored.

Areas for future mechanistic exploration include:

Prodrug Strategies: The dinitrobenzoate moiety has been used in prodrugs of compounds like 6-mercaptopurine (B1684380) to enhance their lipophilicity and potentially alter their distribution in the body. fiveable.me Investigating whether this compound or its derivatives can act as prodrugs for the release of bioactive molecules is a promising avenue.

Network Pharmacology: Moving beyond the "one drug, one target" paradigm, network pharmacology can be used to analyze the multiple targets a compound may have within a complex biological system. fiveable.me This approach is particularly relevant for complex diseases.

Modulation of Protein-Protein Interactions: Many disease processes are driven by aberrant protein-protein interactions. Screening this compound derivatives for their ability to disrupt such interactions could lead to the discovery of novel therapeutic agents.

AI-Driven Drug Design: The use of artificial intelligence and machine learning models can accelerate the discovery of new drug candidates. news-medical.net By training AI models on the properties of known dinitrobenzohydrazide derivatives, it may be possible to predict new structures with enhanced activity and desirable properties. This could significantly shift the paradigm of drug development for this class of compounds. news-medical.net

By embracing these future research directions, the scientific community can overcome the current challenges and fully explore the potential of this compound and its derivatives in medicinal chemistry and beyond.

Q & A

Q. What are the recommended synthetic routes for 3,5-dinitro-N'-octanoylbenzohydrazide, and how can intermediates be validated?

The compound can be synthesized via a multi-step process starting with esterification of 3,5-dinitrobenzohydrazide followed by reaction with octanoyl chloride. Key intermediates (e.g., esters or hydrazones) should be validated using spectroscopic techniques:

- NMR for structural confirmation of acyl groups and hydrazide linkages.

- Mass spectrometry to verify molecular weight and purity.

- HPLC to ensure no unreacted starting materials remain . Example: In analogous hydrazide syntheses, ester intermediates were reacted with hydrazine hydrate, and purity was confirmed by comparing melting points and spectral data with literature values .

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystallization : Use solvent diffusion (e.g., DMSO/ethanol) to grow high-quality crystals.

- Data collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to refine atomic coordinates and thermal parameters. For hydrazide derivatives, typical R-factors should be < 0.05 for high-resolution data .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or IR) for this compound derivatives be resolved?

Contradictions often arise from tautomerism or solvent effects. Methodological solutions:

- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting or coalescence.

- Solvent screening : Compare IR carbonyl stretches (1650–1750 cm⁻¹) in polar (DMSO) vs. non-polar (chloroform) solvents to detect hydrogen bonding or conformational changes.

- DFT calculations : Optimize molecular geometries and simulate spectra to match experimental data .

Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?

Design experiments to probe ligand-metal interactions:

- Stoichiometric variation : React the ligand with metal salts (e.g., CuCl₂, FeSO₄) at 1:1, 1:2, and 2:1 molar ratios to isolate complexes.

- Spectroscopic analysis : Use UV-Vis (d-d transitions) and EPR (for paramagnetic metals) to confirm coordination.

- Single-crystal studies : Resolve metal-ligand bond lengths and geometry (e.g., octahedral vs. square planar) .

Q. How can computational methods predict the biological activity of this compound derivatives?

Combine molecular docking and QSAR (Quantitative Structure-Activity Relationship):

- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase for antimicrobial studies).

- QSAR parameters : Calculate logP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity data (e.g., IC₅₀ values).

- Validation : Cross-check predictions with in vitro assays (e.g., MIC for antibacterial activity) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing thermal stability and decomposition pathways?

- TGA-DSC : Monitor weight loss and endothermic/exothermic events (e.g., decomposition above 200°C).

- GC-MS : Identify volatile decomposition products (e.g., NO₂ release from nitro groups).

- In situ FTIR : Track functional group changes during heating .

Q. How can researchers address low yields in the synthesis of this compound analogs?

Optimize reaction conditions:

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent selection : Use anhydrous DMF to minimize hydrolysis of acyl intermediates.

- Workup : Employ liquid-liquid extraction (ethyl acetate/water) to recover polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.